

Total Synthesis of (±)-Leuconolam: A Detailed Overview of Synthetic Strategies

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Compound of Interest		
Compound Name:	Leuconolam	
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Introduction

(±)-Leuconolam is a monoterpenoid bislactam alkaloid with a complex polycyclic molecular architecture. Isolated from the Malaysian plants Leuconotis griffithii and L. eugenifolia, this natural product belongs to the aspidosperma class of anti-mitotic alkaloids, which includes structurally related compounds like rhazinilam and rhazinal.[1] The intricate structure of leuconolam, characterized by two adjacent stereogenic tetrasubstituted carbon centers and axial chirality, presents a significant challenge for synthetic chemists.[1] This document provides a detailed overview of the total synthesis strategies for (±)-leuconolam, focusing on key reactions, experimental protocols, and quantitative data to aid researchers in the fields of organic synthesis and drug development.

Synthetic Strategies

Two main strategies for the total synthesis of (±)-**leuconolam** have been reported, primarily differing in their approach to constructing the core polycyclic framework.

Intramolecular Allylic Silane Addition Strategy (Hoye and Izgu, 2013)

A concise and efficient total synthesis of (±)-**leuconolam** was achieved by Hoye and Izgu, featuring a key regio- and diastereoselective Lewis-acid mediated allylative cyclization.[1][2][3]



This strategy establishes the two adjacent tetrasubstituted carbon centers in a single step.

Retrosynthetic Analysis:

The retrosynthetic analysis for this approach is outlined below. The target molecule, (±)leuconolam, is envisioned to be formed via macrolactamization of a precursor acid, which in
turn is derived from an arene cross-coupling reaction. The crucial tetrasubstituted carbon
centers are established through an intramolecular Sakurai-type cyclization of a maleimide
intermediate. This intermediate is synthesized from a precursor assembled via an IrelandClaisen rearrangement.



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Caption: Retrosynthetic analysis of the Hoye and Izgu strategy.

Key Experimental Protocols and Data:

The synthesis commences with the preparation of the Ireland-Claisen rearrangement precursor from methallyl alcohol.[1]

Synthesis of the Allylative Ring Closure Precursors:



Step	Reaction	Reagents and Conditions	Yield (%)
1	SN2-Alkylation	n-BuLi (2.2 equiv), TMEDA (2.0 equiv), Et2O, -78 to -10 °C, 12 h; then bromide 5 (1.1 equiv), -78 to 0 °C, 12 h	52
2	Swern Oxidation	(COCl)2 (1.2 equiv), DMSO (1.3 equiv), Et3N (3.0 equiv), CH2Cl2, ca65 °C	85
3	1,2-Addition	(trimethylsilyl)methylm agnesium chloride (7) (1.3 equiv), Et2O, -10 °C	80
4	Acetylation	AcCl (1.2 equiv), pyr (1.5 equiv), DMAP (0.2 equiv), CH2Cl2, 0 °C	97
5	Esterification	LDA (1.2 equiv), HMPA (1.0 equiv), TBSCI (1.2 equiv), THF, -78 °C	85
6	Desilylation	AcCl (1.0 equiv), MeOH, rt	81
7	Mitsunobu Reaction	13a or 13b (1.3 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv), THF, -10 °C	\multirow{2}{*}{80-82 (over 2 steps)}
8	Ireland-Claisen Rearrangement	Toluene, 100 °C	



Completion of the Total Synthesis:

Step	Reaction	Reagents and Conditions	Yield (%)
1	Saponification	LiOH·H2O (3 equiv), THF/H2O (2:1), rt	92
2	Macrolactamization	HATU (1.5 equiv), DIPEA (1.5 equiv), DMAP (0.2 equiv), DMF, rt	71
3	Reduction	H2 (50 psi), Pd/C (1 equiv), EtOH, rt	95

Experimental Workflow:

The overall workflow for the Hoye and Izgu synthesis is depicted below.



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Caption: Workflow of the Hoye and Izgu total synthesis.

Biosynthetically Inspired Divergent Approach

Another approach involves a divergent strategy inspired by the potential biosynthesis of monoterpene indole alkaloids.[4] This method allows for the synthesis of several related natural products, including **leuconolam**, from a common intermediate.

Key Features:

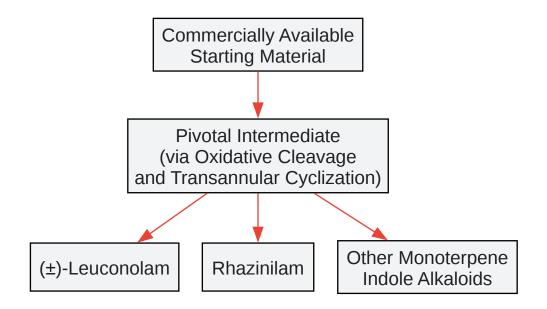
This strategy utilizes a Witkop-Winterfeldt oxidative indole cleavage followed by a transannular cyclization to generate a pivotal intermediate.[4] This intermediate can then be diversified to



afford various alkaloids. The synthesis of **leuconolam** from this common intermediate highlights the efficiency of this divergent approach.[4]

Synthetic Plan:

The general synthetic plan for the divergent approach is outlined below.



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Caption: Divergent synthesis strategy for **leuconolam** and related alkaloids.

While detailed step-by-step yields for the synthesis of **leuconolam** via this specific divergent route were not fully detailed in the provided search results, the overall strategy demonstrates a powerful method for accessing a family of related natural products from a single precursor.[4]

Conclusion

The total synthesis of (±)-**leuconolam** has been successfully achieved through elegant and efficient strategies. The intramolecular allylic silane addition approach by Hoye and Izgu provides a concise and high-yielding route, notable for its stereoselective construction of the challenging adjacent tetrasubstituted carbon centers. The biosynthetically inspired divergent strategy offers a versatile platform for the synthesis of a range of related monoterpene indole alkaloids, including **leuconolam**. These synthetic endeavors not only provide access to these biologically important molecules for further study but also showcase the power of modern



synthetic organic chemistry in tackling complex molecular architectures. Future work may focus on developing asymmetric syntheses to access enantiomerically pure **leuconolam** and its analogues.

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